Molecular Weight and Heavy Atom Advantage in Fragment-Based Screening
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline exhibits a molecular weight of 294.21 g/mol [1]. Compared to the direct non-methylene analog 4-[(4-Bromophenyl)sulfanyl]aniline (MW 280.19 g/mol) [2], the target compound's additional methylene group contributes to a 14.02 g/mol increase in mass, which can be beneficial for fragment elaboration strategies where a slightly larger starting point is desired. Conversely, the chloro analog (MW 249.76 g/mol) is substantially lighter, potentially affecting physicochemical properties and PK profiles.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 294.21 g/mol |
| Comparator Or Baseline | 4-[(4-Bromophenyl)sulfanyl]aniline: 280.19 g/mol; 4-{[(4-Chlorophenyl)sulfanyl]methyl}aniline: 249.76 g/mol |
| Quantified Difference | Target vs. non-methylene analog: +14.02 g/mol; Target vs. chloro analog: +44.45 g/mol |
| Conditions | Computed properties (PubChem, Aladdin Scientific datasheets) |
Why This Matters
In fragment-based screening, a higher molecular weight can offer increased binding interactions and serve as a more advanced starting point for lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 43345342, 4-(((4-Bromophenyl)sulfanyl)methyl)aniline. Retrieved April 20, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/54306-14-8. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 1486238, 4-[(4-Bromophenyl)sulfanyl]aniline. Retrieved April 20, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/37750-33-7. View Source
